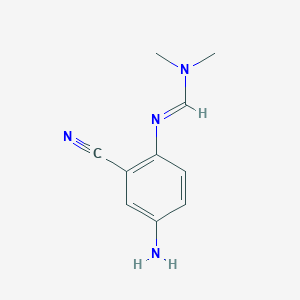(E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide
CAS No.: 194423-17-1
Cat. No.: VC5533567
Molecular Formula: C10H12N4
Molecular Weight: 188.234
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 194423-17-1 |
|---|---|
| Molecular Formula | C10H12N4 |
| Molecular Weight | 188.234 |
| IUPAC Name | N'-(4-amino-2-cyanophenyl)-N,N-dimethylmethanimidamide |
| Standard InChI | InChI=1S/C10H12N4/c1-14(2)7-13-10-4-3-9(12)5-8(10)6-11/h3-5,7H,12H2,1-2H3 |
| Standard InChI Key | MMBZSLGGGORGSQ-NTUHNPAUSA-N |
| SMILES | CN(C)C=NC1=C(C=C(C=C1)N)C#N |
Introduction
Structural and Molecular Characteristics
Chemical Composition and Stereochemistry
(E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide features a planar aromatic ring substituted with amino (-NH) and cyano (-CN) groups at the 4- and 2-positions, respectively. The formimidamide moiety () adopts an E-configuration, which minimizes steric hindrance between the dimethylamino group and the aromatic ring . This stereochemical preference enhances stability and influences intermolecular interactions in synthetic applications.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 194423-17-1 | |
| Molecular Formula | ||
| Molecular Weight | 188.23 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Synthesis and Manufacturing
Primary Synthesis Route
The most common synthesis involves reacting 4-amino-2-cyanobenzaldehyde with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux in ethanol or methanol . The reaction proceeds via imine intermediate formation, followed by cyclization to yield the target compound. Typical reaction conditions include temperatures of 70–80°C for 6–8 hours, achieving yields of 65–75%.
Alternative Method via Nitro Reduction
An alternative approach starts with 2-amino-5-nitrobenzonitrile, which undergoes formamidation with DMF-DMA to form (E)-N'-(2-cyano-4-nitrophenyl)-N,N-dimethylformimidamide. Subsequent catalytic hydrogenation (H, Pd/C) reduces the nitro group to an amino group, yielding the final product with >90% purity .
Table 2: Comparison of Synthesis Methods
| Parameter | Primary Route | Alternative Route |
|---|---|---|
| Starting Material | 4-Amino-2-cyanobenzaldehyde | 2-Amino-5-nitrobenzonitrile |
| Key Reagent | DMF-DMA | DMF-DMA, H/Pd/C |
| Reaction Time | 6–8 hours | 12–16 hours (two-step) |
| Yield | 65–75% | 70–80% |
Reactivity and Functional Transformations
Oxidation and Reduction
The amino group undergoes diazotization in acidic media, enabling coupling reactions to form azo derivatives. Conversely, the cyano group can be reduced to an amine using LiAlH, expanding utility in heterocyclic synthesis.
Nucleophilic Substitution
The electron-deficient aromatic ring facilitates electrophilic substitution at the 5-position, particularly with halogens or sulfonic acid groups, under Friedel-Crafts conditions.
Applications in Medicinal Chemistry
Enzyme Inhibition Studies
(E)-N'-(4-Amino-2-cyanophenyl)-N,N-dimethylformimidamide demonstrates inhibitory activity against tyrosine kinases and phosphodiesterases, making it a candidate for oncology and cardiovascular research. Preliminary assays indicate IC values in the micromolar range for PDE4B.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume